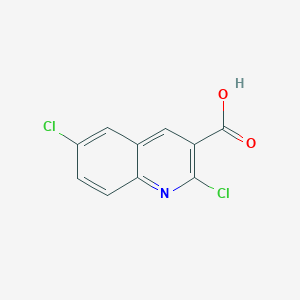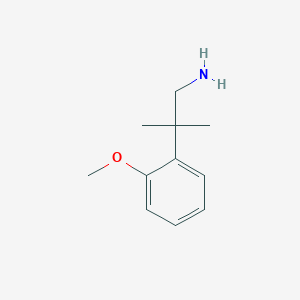![molecular formula C12H15Cl2NO B3200123 [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine CAS No. 1017407-65-6](/img/structure/B3200123.png)
[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine
Übersicht
Beschreibung
“[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1017407-65-6 . It has a molecular weight of 260.16 . The IUPAC name for this compound is [4-(2,4-dichlorophenyl)tetrahydro-2H-pyran-4-yl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Process : The compound N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a related compound, is used as an intermediate in the synthesis of sertraline hydrochloride. This research presents a simpler and more efficient alternative to the traditional synthesis methods (Taber, Pfisterer, & Colberg, 2004).
Chemical Characterization : Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating a diverse approach to the characterization of similar compounds (Shimoga, Shin, & Kim, 2018).
Applications in Medical Research
Antidepressant Synthesis : Improved industrial synthesis methods for sertraline hydrochloride, an effective antidepressant, involve the use of intermediates related to [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine. This novel synthesis approach is more advantageous compared to previous methods (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Anticonvulsant Agents : Schiff bases of aminomethyl pyridine, which include compounds structurally similar to this compound, have been synthesized and found to exhibit anticonvulsant activity (Pandey & Srivastava, 2011).
Environmental Applications
- Methanogenic Degradation of Chlorinated Phenols : Studies on the degradation of chlorinated phenols under methanogenic conditions involve compounds like 2,4-dichlorophenol. This research provides insight into the environmental implications and degradation pathways of such compounds (Häggblom, Rivera, & Young, 1993).
Novel Compounds and Applications
- Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to the query compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds have shown potent antidepressant-like activity, suggesting their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Biochemische Analyse
Biochemical Properties
[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage. Threshold effects may also be observed, where a certain dosage is required to elicit a specific response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby affecting their levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function. For example, this compound may accumulate in certain organelles, leading to localized effects .
Eigenschaften
IUPAC Name |
[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLXOVICQVYJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017407-65-6 | |
| Record name | [4-(2,4-dichlorophenyl)oxan-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)









![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
